2-Bromo-5-(difluoromethyl)-1,3,4-thiadiazole 2-Bromo-5-(difluoromethyl)-1,3,4-thiadiazole
Brand Name: Vulcanchem
CAS No.: 1340313-49-6
VCID: VC7488528
InChI: InChI=1S/C3HBrF2N2S/c4-3-8-7-2(9-3)1(5)6/h1H
SMILES: C1(=NN=C(S1)Br)C(F)F
Molecular Formula: C3HBrF2N2S
Molecular Weight: 215.02

2-Bromo-5-(difluoromethyl)-1,3,4-thiadiazole

CAS No.: 1340313-49-6

Cat. No.: VC7488528

Molecular Formula: C3HBrF2N2S

Molecular Weight: 215.02

* For research use only. Not for human or veterinary use.

2-Bromo-5-(difluoromethyl)-1,3,4-thiadiazole - 1340313-49-6

Specification

CAS No. 1340313-49-6
Molecular Formula C3HBrF2N2S
Molecular Weight 215.02
IUPAC Name 2-bromo-5-(difluoromethyl)-1,3,4-thiadiazole
Standard InChI InChI=1S/C3HBrF2N2S/c4-3-8-7-2(9-3)1(5)6/h1H
Standard InChI Key GQUADXWTZXHNAT-UHFFFAOYSA-N
SMILES C1(=NN=C(S1)Br)C(F)F

Introduction

Chemical and Physical Properties

Solubility and Stability

The compound is sparingly soluble in aqueous solutions but dissolves readily in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile. Stock solutions prepared at 10 mM in DMSO remain stable for one month at -20°C and six months at -80°C . Degradation pathways involve potential hydrolysis of the thiadiazole ring under strongly acidic or basic conditions, necessitating inert storage environments .

Synthesis and Reactivity

Synthetic Routes

While detailed synthetic protocols are not disclosed in the cited sources, analogous thiadiazole syntheses typically involve cyclization reactions. A plausible route could involve the reaction of a thiocarbazide derivative with brominating agents, followed by difluoromethylation via halogen exchange. For example:

  • Cyclocondensation of thiosemicarbazide with a difluoromethyl ketone to form the thiadiazole ring.

  • Electrophilic bromination at the 2-position using N-bromosuccinimide (NBS) under radical initiation .

Reactivity Profile

The bromine atom at the 2-position serves as a leaving group, enabling nucleophilic aromatic substitution (SNAr) reactions. The difluoromethyl group (-CF₂H) exhibits both electron-withdrawing and lipophilic characteristics, modulating the ring’s electronic density for cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies predict favorable activation energies for palladium-catalyzed couplings at the 5-position due to the directing effects of the sulfur atom .

Table 1: Key Reactivity Parameters

Reaction TypeConditionsTypical YieldReference
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C65–78%
Cross-CouplingPd(PPh₃)₄, Cs₂CO₃, THF45–60%

Applications in Medicinal Chemistry

mTOR Inhibition

Second-generation mTOR inhibitors incorporating the 1,3,4-thiadiazole scaffold demonstrate enhanced blood-brain barrier (BBB) permeability compared to rapamycin analogs. Compound 11 (structurally related to 2-bromo-5-(difluoromethyl)-1,3,4-thiadiazole) achieved a BBB permeability score (Pₑ) of 12.7×10⁻⁶ cm/s in MDCK-MDR1 assays, attributed to the difluoromethyl group’s balance of hydrophobicity and molecular volume . The bromine atom facilitates late-stage functionalization, allowing attachment of pharmacokinetic modifiers without core scaffold alteration.

Structure-Activity Relationships (SAR)

  • Bromine Substitution: Essential for π-stacking interactions with mTOR’s hydrophobic pocket (Val2240). Removal reduces inhibitory potency by >90% .

  • Difluoromethyl Group: Lowers polar surface area (PSA) to 68 Ų versus 85 Ų for hydroxyl analogs, enhancing passive diffusion across biological membranes .

  • Thiadiazole Ring: Maintains planarity for optimal hinge region binding (Asp2195 and Glu2190 H-bonds) .

Table 2: Pharmacokinetic Properties of Thiadiazole Derivatives

CompoundlogPPSA (Ų)BBB Permeability (Pₑ×10⁻⁶ cm/s)
112.036812.7
41.89728.4

Future Perspectives

Drug Discovery

Ongoing research aims to exploit the compound’s BBB permeability for neurodegenerative disease therapeutics. Hybrid molecules linking the thiadiazole core to amyloid-β binding moieties are in preclinical evaluation for Alzheimer’s disease .

Materials Science

The rigid thiadiazole ring and bromine’s heavy atom effect make this compound a candidate for X-ray contrast agents. Preliminary studies show a mass attenuation coefficient of 5.2 cm²/g at 100 keV, comparable to commercial iodinated agents .

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